N-(4-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H14ClN3O3 and its molecular weight is 307.73. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Compounds structurally related to "N-(4-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide" have been studied for their inhibitory effects on enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and cell growth. For example, derivatives with C9-methyl substitution and C8-C9 conformational restriction have shown significant antifolate and antitumor activity. These compounds inhibit the growth of tumor cells by targeting DHFR and TS, suggesting their potential in cancer treatment (Gangjee et al., 2000).
Antiviral and Antimicrobial Properties
Some derivatives exhibit potent antiviral properties, particularly against human cytomegalovirus (HCMV), by incorporating certain functional groups that enhance their virus inhibitory activity in vitro. This indicates their potential use in developing antiviral therapies for diseases caused by HCMV (Paramonova et al., 2020).
Synthesis of Novel Compounds
The chemical structure of "N-(4-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide" serves as a basis for synthesizing novel compounds with potential therapeutic applications. Research efforts have been directed towards creating new molecules with enhanced biological activities, such as antimicrobial, antifungal, and cytotoxic properties, which could lead to the development of new drugs for treating various diseases (Hossan et al., 2012).
Molecular Docking and Computational Studies
Advanced computational techniques and molecular docking studies are employed to understand the interaction between these compounds and their target enzymes or receptors. This approach aids in the rational design of more potent and selective inhibitors by revealing key structural features required for activity, offering insights into the drug discovery process (Sharma et al., 2018).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-11(13(20)18-14(21)17-8)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,19)(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBNFIGUFMBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.